(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide
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Overview
Description
(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydro-furo-pyrrole ring system and the introduction of the methoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(3AR,6AR)-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide: A structurally similar compound with different substituents.
N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide: Lacks the stereochemistry specified in (2S,3aR,6aR).
Uniqueness
(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. This stereochemistry may result in different binding affinities and activities compared to similar compounds.
Properties
IUPAC Name |
(2S,3aR,6aR)-N-(2-methoxyethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-14-5-4-12-10(13)9-6-7-8(15-9)2-3-11-7/h7-9,11H,2-6H2,1H3,(H,12,13)/t7-,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLKTYFAHGAZDR-HLTSFMKQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CC2C(O1)CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)[C@@H]1C[C@@H]2[C@H](O1)CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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